molecular formula C22H26FN3O5S B1250042 ent-Rosuvastatin Lactone

ent-Rosuvastatin Lactone

Cat. No.: B1250042
M. Wt: 463.5 g/mol
InChI Key: SOEGVMSNJOCVHT-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ent-Rosuvastatin Lactone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine core substituted with fluorophenyl, hydroxy-oxooxan, and propan-2-yl groups, making it a molecule of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ent-Rosuvastatin Lactone typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Pyrimidine Core: This step often involves the condensation of appropriate precursors under controlled conditions.

    Substitution Reactions: Introduction of the fluorophenyl and propan-2-yl groups through nucleophilic substitution or other suitable methods.

    Hydroxy-oxooxan Group Addition: This step may involve the use of specific reagents to introduce the hydroxy-oxooxan moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

ent-Rosuvastatin Lactone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or tool in biological studies to investigate specific pathways or mechanisms.

    Medicine: The compound could have potential therapeutic applications, such as acting as a drug candidate for certain diseases.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of ent-Rosuvastatin Lactone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ent-Rosuvastatin Lactone may include other pyrimidine derivatives with similar substituents. Examples could be:

  • N-[4-(4-chlorophenyl)-5-[(E)-2-(4-hydroxy-6-oxooxan-2-yl)ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide
  • N-[4-(4-bromophenyl)-5-[(E)-2-(4-hydroxy-6-oxooxan-2-yl)ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and their arrangement. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H26FN3O5S

Molecular Weight

463.5 g/mol

IUPAC Name

N-[4-(4-fluorophenyl)-5-[(E)-2-(4-hydroxy-6-oxooxan-2-yl)ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide

InChI

InChI=1S/C22H26FN3O5S/c1-13(2)20-18(10-9-17-11-16(27)12-19(28)31-17)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)32(4,29)30/h5-10,13,16-17,27H,11-12H2,1-4H3/b10-9+

InChI Key

SOEGVMSNJOCVHT-MDZDMXLPSA-N

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/C2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C

Pictograms

Irritant

Synonyms

rosuvastatin lactone

Origin of Product

United States

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